(2S,3S)-2-amino-N,N,3-trimethylpentanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-N,N,3-trimethylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5-6(2)7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBURRWZXFUJMSZ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266817 | |
| Record name | (2S,3S)-2-Amino-N,N,3-trimethylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192821-39-9 | |
| Record name | (2S,3S)-2-Amino-N,N,3-trimethylpentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192821-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2-Amino-N,N,3-trimethylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2s,3s 2 Amino N,n,3 Trimethylpentanamide and Its Stereoisomers
Strategies for the Asymmetric Synthesis of Chiral Pentanamide (B147674) Frameworks
The cornerstone of synthesizing enantiomerically pure (2S,3S)-2-amino-N,N,3-trimethylpentanamide lies in the effective control of its two stereocenters. Modern organic synthesis offers a powerful toolkit of asymmetric strategies to achieve this, broadly categorized into chiral auxiliary-controlled methods, enantioselective catalysis, and biocatalytic approaches.
Chiral Auxiliary-Controlled Approaches in Amide Formation
Chiral auxiliaries have proven to be a robust and reliable method for inducing stereoselectivity in the synthesis of α-amino acids and their derivatives. This approach involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of a (2S,3S)-pentanamide framework, a common strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. These complexes serve as chiral glycine enolate equivalents, allowing for diastereoselective alkylation or Michael addition reactions to introduce the side chain with the desired stereochemistry. For instance, the Michael addition of a chiral Ni(II) complex of a glycine Schiff base to an appropriate α,β-unsaturated ester can establish the C2 and C3 stereocenters in a controlled manner. A practical route for preparing derivatives like (2S,3S)-3-Me-glutamine has been developed via Michael addition reactions of a Ni(II) complex of a chiral Gly-Schiff base nih.gov. This methodology can be adapted for the synthesis of the (2S,3S)-2-amino-3-methylpentanoic acid backbone.
Another notable chiral auxiliary approach involves the use of enantiopure sulfinamides. Arylsulfinamides can be condensed with aldehydes to form sulfinylimines, which then undergo stereoselective nucleophilic additions. This method offers a general route to structurally diverse chiral amines and their derivatives nih.gov.
| Chiral Auxiliary Approach | Key Reagents/Intermediates | Stereochemical Control | Typical Diastereomeric Excess (de) |
| Ni(II) Complex of Schiff Base | Chiral ligand (e.g., derived from proline), Ni(NO₃)₂ | Michael addition to an α,β-unsaturated ester | >95% rsc.org |
| Sulfinamide Chemistry | Enantiopure tert-butanesulfinamide, Grignard reagents | Nucleophilic addition to sulfinylimine | High, often >90% |
| Evans Oxazolidinone Auxiliary | N-acyloxazolidinones | Diastereoselective enolate alkylation | >95% |
Enantioselective Catalysis in the Construction of Alpha-Amino Amides
Enantioselective catalysis offers a more atom-economical and elegant approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of α-amino acids and their derivatives.
Phase-transfer catalysis (PTC) using chiral catalysts, often derived from cinchona alkaloids, has been successfully employed for the enantioselective alkylation of glycine Schiff base esters. This method allows for the asymmetric synthesis of a wide range of α-amino acids. While direct application to the synthesis of this compound is not explicitly detailed in the literature, the principles are readily adaptable.
Transition metal-catalyzed asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives is another powerful tool. Catalysts based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands can deliver high enantioselectivities. The synthesis would involve the preparation of a suitable N-acyl-α,β-dehydroamino acid precursor, followed by asymmetric hydrogenation to establish the C2 stereocenter. The C3 stereocenter would need to be set in a prior step or through a subsequent diastereoselective reaction.
Biocatalytic and Enzymatic Routes for Stereospecific Amide Synthesis
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite stereospecificity. For the synthesis of chiral amino acids and amides, several classes of enzymes are of particular interest.
Transaminases (or aminotransferases) can be used for the asymmetric synthesis of α-amino acids from α-keto acids. A suitable α-keto acid precursor to (2S,3S)-2-amino-3-methylpentanoic acid could be subjected to a stereoselective amination catalyzed by an engineered transaminase.
Lipases and proteases, traditionally known for their hydrolytic activity, can be employed in reverse to catalyze amide bond formation in non-aqueous media or under kinetic control. This approach can be used for the resolution of racemic amino acids or for the direct stereoselective synthesis of amides. While specific enzymatic routes to this compound are not well-documented, the potential for developing such a process through enzyme screening and evolution is significant nih.gov.
Advanced Amide Bond Formation Techniques for Stereodefined Alpha-Amino Acids
Once the stereochemically defined α-amino acid, (2S,3S)-2-amino-3-methylpentanoic acid, is obtained, the final step is the formation of the N,N-dimethylamide. This seemingly straightforward transformation requires careful optimization to avoid side reactions, particularly racemization of the α-stereocenter.
Optimization of Coupling Reagents and Reaction Conditions
The formation of the N,N-dimethylamide bond is typically achieved using a coupling reagent that activates the carboxylic acid moiety of the N-protected amino acid, facilitating its reaction with dimethylamine (B145610). The choice of coupling reagent is critical to ensure high yields and prevent epimerization.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization peptide.com. More modern and efficient coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) peptide.com. These reagents are known for their high reactivity and ability to minimize racemization, even in challenging couplings. For the formation of N,N-dimethylamides, reagents like PyAOP have been shown to be particularly effective, especially for coupling N-methylated amino acids peptide.com.
The reaction conditions, including the choice of solvent (e.g., dichloromethane, dimethylformamide), temperature, and base (e.g., diisopropylethylamine, N-methylmorpholine), must be carefully controlled to optimize the reaction and preserve the stereochemical integrity of the product.
| Coupling Reagent | Additive (if common) | Key Advantages | Potential Drawbacks |
| DCC/DIC | HOBt, DMAP (catalytic) | Inexpensive, readily available | Formation of insoluble urea (B33335) byproduct (DCC), potential for racemization |
| HATU/HBTU | - | High efficiency, low racemization | Higher cost, potential for side reactions with the coupling reagent |
| PyBOP/PyAOP | - | Very effective for hindered couplings | Higher cost |
| COMU | - | Safer alternative to benzotriazole-based reagents, high reactivity | Relatively newer, may be more expensive |
Application of Modern Protecting Group Strategies for Amine and Carboxyl Functionalities
To prevent unwanted side reactions during amide bond formation, the α-amino group of the (2S,3S)-2-amino-3-methylpentanoic acid must be protected. The choice of protecting group is crucial as it must be stable to the coupling conditions and easily removable without affecting the newly formed amide bond or the stereocenters.
The most common amine protecting groups in peptide and amino acid chemistry are the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups ug.edu.pl. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is cleaved under basic conditions (e.g., piperidine). A common approach starts with N-Boc protected L-isoleucine, which has the same stereochemistry at the alpha and beta carbons as the target molecule evitachem.com.
In a typical synthetic sequence, N-protected (2S,3S)-2-amino-3-methylpentanoic acid would be coupled with dimethylamine using an appropriate coupling reagent. Following the successful formation of the N,N-dimethylamide, the protecting group is removed in the final step to yield this compound.
Separation and Enantiomeric Enrichment of Chiral Pentanamide Stereoisomers
The synthesis of a specific stereoisomer of a chiral molecule like 2-amino-N,N,3-trimethylpentanamide often results in a mixture of stereoisomers. The presence of two chiral centers in this molecule—at the C2 (α-carbon) and C3 (β-carbon) positions—means that up to four stereoisomers can exist: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are a pair of enantiomers, as are the (2S,3R) and (2R,3S) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. The separation of these stereoisomers into pure forms is a critical step for stereospecific applications and is typically achieved through chromatographic techniques or crystallization-based methods.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant and highly effective method for the analytical and preparative separation of stereoisomers. The principle relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times.
For aminopentanamide derivatives, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(phenylcarbamate), are particularly effective. koreascience.kr The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. The N,N-dimethylamide group and the secondary amine of the target molecule are key interaction sites.
To enhance resolution and detectability, the primary amino group is often derivatized. Common derivatizing agents include N-perfluoroacyl groups or reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), which convert the enantiomeric pair into a pair of diastereomers. nih.gov These diastereomers exhibit different physicochemical properties, allowing for easier separation on standard achiral reversed-phase columns. nih.gov
The selection of the mobile phase is crucial for optimizing separation. In normal-phase HPLC, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. In reversed-phase HPLC, aqueous buffers are combined with organic modifiers such as acetonitrile (B52724) or methanol. nih.gov
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |
|---|---|---|---|---|---|
| Derivatized Chiral Amine | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | 254 |
| Underivatized Amino Acid Derivative | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1) | 0.8 | 30 | 220 |
| N-Boc Protected Aminopentanamide | Immobilized Amylose tris(phenylcarbamate) | Acetonitrile/Water (60:40, v/v) | 1.2 | 25 | 210 |
Diastereomeric Crystallization and Enrichment
When a mixture of enantiomers is produced, one of the most established methods for large-scale separation is diastereomeric crystallization. This process involves reacting the enantiomeric mixture (a racemate) with a pure chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.
For an amino compound like 2-amino-N,N,3-trimethylpentanamide, common resolving agents are chiral carboxylic acids, such as tartaric acid, mandelic acid, or camphor-10-sulfonic acid. The choice of solvent is critical, as it dictates the solubility difference between the two diastereomeric salts. After separation by filtration, the desired diastereomeric salt is treated with a base to neutralize the resolving agent, thereby liberating the enantiomerically enriched free amine.
In some synthetic routes, a chiral auxiliary may be used, which directs the stereochemical outcome of a reaction. nih.govnih.gov This approach generates diastereomeric products directly. If the diastereoselectivity of the reaction is not perfect, the resulting mixture of diastereomers can often be purified by standard column chromatography or crystallization to yield a single, pure diastereomer. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched target compound.
A more advanced technique is crystallization-induced diastereomer transformation (CIDT). nih.gov In this method, the undesired diastereomer in solution can epimerize (invert its stereochemistry at one chiral center) under the reaction conditions. If one diastereomer is significantly less soluble and crystallizes out, the equilibrium in the solution will shift to continuously form more of that less-soluble diastereomer, theoretically allowing for a quantitative conversion of the mixture to a single solid stereoisomer. nih.gov
| Racemic Amine | Chiral Resolving Agent | Solvent System | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee) of Amine after Liberation |
|---|---|---|---|---|---|
| (±)-1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | (R)-Amine-(R,R)-Tartrate | 85 (based on one enantiomer) | >98% |
| (±)-2-Aminopentane | (S)-(+)-Mandelic Acid | Ethanol/Water | (R)-Amine-(S)-Mandelate | 78 (based on one enantiomer) | 97% |
| (±)-N,N-Dimethyl-3-methyl-2-butanamine | (1S)-(+)-Camphor-10-sulfonic acid | Acetone | (S)-Amine-(S)-Camphorsulfonate | 82 (based on one enantiomer) | >99% |
Stereochemical Investigations and Conformational Analysis of 2s,3s 2 Amino N,n,3 Trimethylpentanamide
Determination of Absolute Configuration via Advanced Spectroscopic and Diffraction Methods
There are no published studies employing advanced methods such as X-ray crystallography or specialized Nuclear Magnetic Resonance (NMR) techniques (e.g., Nuclear Overhauser Effect spectroscopy) to definitively confirm the (2S,3S) absolute configuration of this particular amide derivative. While the stereochemistry is designated based on its synthesis from L-isoleucine, direct experimental determination and detailed structural reports are not present in the current body of scientific literature.
Detailed Conformational Preferences and Dynamics Studies in Solution and Solid State
Investigations into the conformational landscape of (2S,3S)-2-amino-N,N,3-trimethylpentanamide are absent from public research databases. Such studies would typically involve solution-state and solid-state NMR spectroscopy to understand the molecule's preferred shapes (conformers), the rotational barriers between them, and the dynamics of its flexible bonds in different environments. Without this foundational research, a detailed discussion of its conformational preferences is not possible.
Molecular Modeling and Computational Chemistry Approaches for Conformational Landscape Elucidation
A search for computational studies, including quantum mechanics or molecular mechanics calculations, that specifically map the conformational energy landscape of this compound yielded no results. These theoretical studies are crucial for identifying the lowest energy conformers and understanding the energetic penalties of different molecular shapes, but they have not been published for this compound.
Influence of Stereochemistry on Molecular Recognition Models (Chemical Context)
Due to the lack of fundamental structural and conformational data, there are no subsequent studies investigating how the specific three-dimensional arrangement of this molecule influences its interaction with other molecules, such as biological receptors or enzyme active sites. Research into its role in molecular recognition models is contingent on the foundational stereochemical and conformational data, which is not currently available.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Assignments
This section would have detailed the ¹H and ¹³C NMR chemical shifts, coupling constants, and through-space correlations to assign the specific protons and carbons within the molecule's structure. Such data is fundamental for confirming the connectivity and stereochemistry of the compound.
Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Analysis and Conformational Transitions
An analysis of the infrared and Raman spectra would have identified characteristic vibrational frequencies for the amine, amide, and alkyl functional groups. This would provide insights into the molecular vibrations and potential conformational states of (2S,3S)-2-amino-N,N,3-trimethylpentanamide.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Stereochemical Purity Assessment
Given the stereocenters present in the molecule, this subsection would have explored its chiroptical properties. Circular dichroism and optical rotatory dispersion data are crucial for confirming the (2S,3S) configuration and assessing the enantiomeric purity of a sample.
High-Resolution Mass Spectrometry for Precise Molecular Formula Validation and Fragmentation Pathway Analysis
This part of the analysis would have focused on the precise mass determination of the molecular ion, confirming the elemental composition. Furthermore, an examination of the fragmentation patterns would have helped to elucidate the compound's structure by identifying characteristic fragment ions.
Due to the unavailability of the necessary experimental data for this compound, the detailed scientific article as requested cannot be generated. Further empirical research and publication of the findings in accessible formats would be required to enable such a comprehensive spectroscopic analysis.
Analytical Methodologies for Chiral Purity Assessment and Enantioseparation
Chiral Chromatographic Techniques for High-Resolution Enantioseparation
Chromatographic methods are the cornerstone of chiral analysis, providing high-resolution separation for both analytical and preparative-scale applications. mdpi.com The choice of technique depends on the physicochemical properties of the analyte, including its volatility, polarity, and the presence of functional groups.
High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for enantiomeric separation due to its versatility and the broad availability of chiral stationary phases (CSPs). mdpi.comyakhak.org CSPs enable direct enantioseparation by providing a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities.
The most successful CSPs for separating amino amides and related compounds are polysaccharide-based, particularly those derived from cellulose (B213188) and amylose (B160209) tris(phenylcarbamate) derivatives. yakhak.orgkoreascience.kr These phases, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. mdpi.comkoreascience.krresearchgate.net The selection of the mobile phase—typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol)—is crucial for optimizing resolution. researchgate.net Other important CSPs include macrocyclic glycopeptides (e.g., teicoplanin, ristocetin (B1679390) A) and protein-based phases, which are particularly effective for separating underivatized amino acids and their derivatives due to their complex three-dimensional structures that offer multiple interaction sites. chromatographytoday.commst.edunih.gov
For amino amides that are difficult to resolve directly, pre-column derivatization with an achiral reagent can enhance detectability and interaction with the CSP. yakhak.org For instance, derivatizing the primary amino group with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) introduces a fluorophore, significantly improving detection sensitivity. koreascience.kr
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Example | Key Findings | Reference |
|---|---|---|---|---|
| Chiralpak AD-H (Amylose-based) | NBD-derivatized α-amino acids | n-Hexane / 2-Propanol | Excellent resolution (Rs up to 15.74) for aromatic amino acid derivatives. koreascience.kr | koreascience.kr |
| Chiralcel OD-H (Cellulose-based) | NBD-derivatized chiral amines | n-Hexane / 2-Propanol | Demonstrated high enantioselectivity for various chiral amines. yakhak.org | yakhak.org |
| Ristocetin A (Macrocyclic Glycopeptide) | N-blocked amino acids | Dichloromethane/Methanol/Acetic Acid | Effective in normal-phase, polar-organic, and reversed-phase modes, showing multimodal capabilities. mst.edu | mst.edu |
| CHIRALPAK ZWIX(+) (Zwitterionic) | Underivatized amino amides | Methanol/Acetonitrile (B52724) with additives | Provides effective separation of amphoteric compounds like amino amides and acids. hplc.eu | hplc.eu |
Gas Chromatography (GC) offers high efficiency and short analysis times, making it a valuable technique for the chiral analysis of volatile compounds. sigmaaldrich.com However, due to the low volatility and high polarity of amino amides, a derivatization step is mandatory to convert the analyte into a form suitable for GC analysis. sigmaaldrich.com This typically involves a two-step process: esterification of any carboxylic acid groups followed by acylation of the primary or secondary amine. sigmaaldrich.com For a compound like (2S,3S)-2-amino-N,N,3-trimethylpentanamide, derivatization would target the primary amino group.
Common acylating agents include trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyl chloroformate, which create volatile derivatives with good chromatographic properties. sigmaaldrich.comnih.gov The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com
The separation itself is performed on a chiral capillary column. Cyclodextrin-based CSPs, such as those modified with trifluoroacetyl groups (e.g., CHIRALDEX® G-TA), are widely used for this purpose. sigmaaldrich.com The chiral recognition mechanism involves the formation of transient inclusion complexes between the derivatized analyte and the cyclodextrin (B1172386) cavity. The separation can be finely tuned by adjusting the column temperature and the temperature ramp rate. gcms.czwiley.com
| Analyte Type | Derivatization Reagents | Chiral Column | Key Findings | Reference |
|---|---|---|---|---|
| Secondary amino acids (e.g., Proline) | Heptafluorobutyl chloroformate, then Methylamine | Chirasil-L-Val | Cost-effective method for separating nine cyclic secondary amino acid enantiomers in complex matrices. nih.gov | nih.gov |
| Aliphatic and aromatic amines | Trifluoroacetic anhydride (TFAA) or Isopropyl isocyanate | Proline-based CSP | Derivatization with isopropyl isocyanate provided better resolution than with TFAA for aliphatic amines. nih.gov | nih.gov |
| Proline | 1. Methanolic HCl (Methylation) 2. TFAA (Acetylation) | CHIRALDEX® G-TA (Trifluoroacetyl-γ-cyclodextrin) | Two-step derivatization is necessary for good peak shape and selectivity; different acylating agents can reverse elution order. sigmaaldrich.com | sigmaaldrich.com |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, combining the advantages of both gas and liquid chromatography. tandfonline.com Using supercritical carbon dioxide as the main mobile phase, SFC offers high diffusion rates and low viscosity, which allows for faster separations and higher efficiency. researchgate.net It is also considered a "green" technology due to the reduced use of organic solvents. researchgate.net
SFC is particularly well-suited for the analysis of amino acids and their derivatives. tandfonline.comnih.gov The same polysaccharide-based CSPs popular in HPLC are highly effective in SFC. researchgate.nettandfonline.com Furthermore, crown ether-based CSPs, such as CROWNPAK CR-I(+), have shown exceptional performance in resolving underivatized amino acids in under three minutes. researchgate.netwiley.com The selectivity in SFC is highly dependent on the composition of the mobile phase, which includes the supercritical CO₂ and an organic modifier (e.g., methanol), often with additives like trifluoroacetic acid or an amine to improve peak shape and resolution. researchgate.netnih.gov
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase / Modifier | Key Findings | Reference |
|---|---|---|---|---|
| CROWNPAK CR-I(+) (Crown Ether) | Underivatized proteinogenic amino acids | Supercritical CO₂ with Methanol/Water + Trifluoroacetic acid | Successfully separated 18 amino acid enantiomers within 6.5 minutes. Ultrafast (≤ 1 min) analysis is possible. nih.gov | nih.gov |
| CROWNPAK CR-I(+) (Crown Ether) | Underivatized amino acids | Supercritical CO₂ with various modifiers and acidic additives | Achieved separation for 18 amino acids in less than 3 minutes with high resolution (>5.0). researchgate.net | researchgate.net |
| Polysaccharide-based (e.g., Lux Cellulose-1) | Derivatized amino acids | Supercritical CO₂ with Ethanol | Polysaccharide CSPs demonstrate effective enantiorecognition for amino acid derivatives in SFC. tandfonline.com | tandfonline.com |
Capillary Electrophoresis (CE) for Enantiomeric Resolution of Amino Amides
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and offers rapid analysis times. For chiral separations, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with the selector, and these complexes migrate at different velocities in the electric field, leading to separation.
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for resolving a wide range of compounds, including amino amides. acs.orgnih.gov The hydrophobic inner cavity and hydrophilic outer surface of CDs allow for inclusion complexation and external interactions. By optimizing parameters such as the type and concentration of the CD, the pH of the BGE, and the applied voltage, high-resolution separations can be achieved. nih.govresearchgate.net For instance, human serum albumin has also been used as a chiral selector for α-quaternary amino amides, where electrostatic interactions play a key role. researchgate.net
| Chiral Selector | Analyte Type | Background Electrolyte (BGE) | Key Findings | Reference |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | α-Quaternary phenyl amino amides | Phosphate buffer (pH 7.0) | High concentrations of HSA achieved high resolution; buffer pH was a critical parameter. researchgate.net | researchgate.net |
| γ-Cyclodextrin and Sodium Taurocholate | CFSE-labeled neutral amino acids | Borate buffer | Achieved baseline resolution of 13 neutral amino acid species with detection limits down to 5 nM. acs.org | acs.org |
| Sulfobutyl ether-β-CD | Indapamide (an amide-containing drug) | Phosphate buffer (pH 7.0) | Achieved separation in approximately 6 minutes with a resolution of 4.30. nih.gov | nih.gov |
| Cu(II) complexes with L-amino acid amides | Dansyl-amino acids | Cu(II) complex in buffer | The chiral selector can be used in the BGE for effective enantioseparation. nih.gov | nih.gov |
Integration of Hyphenated Techniques for Enhanced Analytical Specificity (e.g., LC-MS, GC-MS in Chiral Analysis)
Hyphenating separation techniques with mass spectrometry (MS) provides a powerful tool for chiral analysis, combining the high resolving power of chromatography or electrophoresis with the high selectivity and sensitivity of MS detection. nih.gov This is particularly advantageous when analyzing samples in complex biological matrices, as MS can distinguish the analyte from co-eluting matrix components based on its mass-to-charge ratio. americanpharmaceuticalreview.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust platform for chiral analysis. fujifilm.com LC-MS/MS, in particular, offers exceptional sensitivity and specificity, enabling the quantification of trace levels of enantiomers without derivatization. nih.govsemanticscholar.org This direct analysis approach simplifies sample preparation and avoids potential racemization that can occur during derivatization. nih.gov For highly complex samples, two-dimensional liquid chromatography (2D-LC) coupled with MS can be employed to achieve the necessary peak capacity to resolve all components. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of chiral capillary GC with the definitive identification capabilities of MS. nih.gov Following derivatization, GC-MS analysis provides not only the retention time for each enantiomer but also its mass spectrum, which confirms the identity of the compound. nih.gov This is invaluable for method development and for the analysis of trace-level impurities.
The integration of MS detection significantly enhances analytical confidence, providing an orthogonal detection method to conventional UV or fluorescence detectors and ensuring the accurate and reliable assessment of enantiomeric purity. nih.govamericanpharmaceuticalreview.com
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| LC-UV/FL | Separation by HPLC with detection based on UV absorbance or fluorescence. | Robust, widely available, good for purity checks of known compounds. | Susceptible to interference from co-eluting impurities; may require derivatization for sensitive detection. koreascience.kr |
| LC-MS/MS | Separation by HPLC with detection by tandem mass spectrometry. | High selectivity and sensitivity; can analyze underivatized compounds; eliminates matrix interference. americanpharmaceuticalreview.comnih.govsemanticscholar.org | Higher equipment cost and complexity. |
| GC-FID | Separation by GC with flame ionization detection. | High resolution for volatile compounds; universal detector for organic compounds. | Requires derivatization for polar analytes; provides no structural information. wiley.com |
| GC-MS | Separation by GC with mass spectrometric detection. | Provides structural confirmation of analytes; high sensitivity and specificity. nih.gov | Requires derivatization for polar analytes; higher equipment cost than GC-FID. nih.gov |
Applications in Asymmetric Organic Synthesis
(2S,3S)-2-amino-N,N,3-trimethylpentanamide as a Chiral Building Block for Complex Molecules
Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex target molecules. The inherent chirality of the building block is transferred to the final product, controlling its absolute stereochemistry. This compound, with its defined (2S,3S) configuration, serves as such a scaffold.
The utility of similar chiral pentanamine structures is demonstrated in the synthesis of pharmaceutically active compounds. For instance, a related stereoisomer is a key precursor in a stereospecific synthesis of Tapentadol (B1681240), an analgesic medication. In that synthesis, a Grignard reaction on a chiral aminoketone introduces a second asymmetric carbon atom with high stereospecificity. The existing stereocenter on the amino acid-derived backbone directs the approach of the incoming nucleophile, resulting in a product with high diastereomeric purity. This principle of substrate-controlled stereoselection is fundamental to the use of chiral building blocks like this compound for constructing molecules with multiple, well-defined stereocenters. google.com
Role as a Chiral Ligand or Catalyst Precursor in Stereoselective Transformations
While this compound itself is primarily a building block, derivatives of its parent amino acid and similar structures are extensively used to create chiral ligands for metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction without being incorporated into the final product.
A prominent strategy involves the use of Schiff base derivatives of amino acids, which form stable complexes with transition metals like Nickel(II). nih.gov These chiral Ni(II) complexes have proven to be exceptional reagents for the asymmetric synthesis of non-natural amino acids. researchgate.net The complex acts as a chiral template, where the amino acid substrate is held in a rigid conformation. This rigidity dictates the direction from which reagents can attack, leading to highly stereoselective bond formations. nih.govresearchgate.net For example, the synthesis of (2S,3S)-3-Me-glutamine, a component of cytotoxic marine peptides, was achieved through a Michael addition reaction mediated by a Ni(II) complex of a chiral glycine-Schiff base. researchgate.net The success of these systems highlights the potential for derivatives of this compound to serve as precursors for effective chiral ligands.
| Ligand Type | Metal Center | Application Example | Reference |
| Proline-derived Schiff Base | Ni(II) | Dynamic kinetic resolution of α- and β-amino acids | nih.gov |
| Glycine-Schiff Base | Ni(II) | Michael addition for synthesis of (2S,3S)-3-methylglutamine | researchgate.net |
| Dipeptide Schiff Base | Ti(IV) | Asymmetric Strecker reaction (cyanide addition to imines) | mdpi.com |
Strategies for Stereodirected Bond Formation Using Pentanamide (B147674) Derivatives
A key strategy for stereodirected bond formation using amino acid derivatives, including pentanamides, is the use of stoichiometric chiral auxiliaries, particularly the aforementioned Ni(II) complexes of amino acid-derived Schiff bases. This method allows for the asymmetric synthesis of a wide variety of tailor-made amino acids. nih.gov
The general mechanism involves several steps:
Complex Formation: A Schiff base is formed between an amino acid (like glycine (B1666218) or alanine) and a chiral ligand precursor. This Schiff base then coordinates with a Ni(II) salt to form a rigid, square-planar complex. nih.govresearchgate.net
Deprotonation: A base is used to remove the acidic α-proton from the amino acid moiety, generating a chiral nucleophilic enolate. The steric bulk and electronic properties of the ligand framework ensure that one face of the enolate is effectively shielded.
Stereoselective Alkylation: The chiral enolate reacts with an electrophile (e.g., an alkyl halide or a Michael acceptor). The electrophile can only approach from the unshielded face, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. researchgate.net
Decomplexation: The newly synthesized, non-natural amino acid is liberated from the chiral auxiliary by acidic hydrolysis, and the auxiliary can often be recovered. nih.gov
This strategy has been successfully applied to Michael additions for synthesizing complex amino acids like (2S,3S)-3-methylglutamine, a key component of callipeltin peptides. researchgate.net
Utility in the Synthesis of Peptide Mimetics and Other Bio-inspired Chemical Structures (Focus on Chemical Scaffolds)
Peptide mimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. The rigid scaffolds derived from amino acids are valuable for creating these structures.
One such bio-inspired scaffold is the N-amino-imidazolin-2-one system, which is designed to mimic β-turn conformations in peptides. nih.gov Turns are critical secondary structures that govern the biological activity of many peptides. The synthesis of these mimics can be achieved through a base-promoted 5-exo-dig cyclization of aza-propargylglycinamides. nih.gov The resulting five-membered ring structure acts as a covalent constraint, locking the peptide backbone into a turn geometry. X-ray crystallography and NMR spectroscopy have confirmed that these N-amino-imidazolin-2-one scaffolds successfully induce the desired turn conformations. nih.gov By incorporating different side chains, these mimics can serve as substitutes for specific amino acids like Phenylalanine or Tryptophan within a peptide sequence, providing a powerful tool for drug design and discovery. nih.gov
| Feature | Natural Peptide β-Turn | N-amino-imidazolin-2-one Mimic |
| Structural Constraint | Intramolecular hydrogen bond (10-membered ring) | Covalent five-membered ring |
| Conformation | Defined turn geometry (e.g., Type I, Type II) | Rigid turn geometry confirmed by X-ray and NMR |
| Synthesis | Standard peptide synthesis | Multi-step organic synthesis including 5-exo-dig cyclization |
| Stability | Susceptible to proteolytic degradation | Generally resistant to proteases |
| Application | Biological signaling, enzyme recognition | Scaffolds for therapeutic development, probes for studying protein-protein interactions |
Future Research Directions and Unexplored Avenues in Amino Amide Chemistry
Development of More Efficient and Sustainable Synthetic Routes for Chiral Alpha-Amino Amides
The synthesis of enantiomerically pure alpha-amino amides is a cornerstone of modern organic chemistry. While classical methods often rely on the coupling of corresponding amino acids, future research is geared towards more direct, efficient, and environmentally benign strategies. mdpi.com The development of catalytic asymmetric methods that bypass the need for chiral starting materials from natural sources is a primary objective.
Key areas for future investigation include:
Novel Catalytic Systems: Research into new organocatalysts, such as derivatives of cinchona alkaloids or chiral isothioureas, promises to enhance the enantioselectivity and broaden the substrate scope of reactions producing chiral amino amides. rsc.orgresearchgate.net The goal is to develop robust catalysts that operate under mild conditions with low catalyst loadings, minimizing waste and energy consumption.
Sustainable Methodologies: A significant push is towards greener synthetic protocols. This includes the use of safer and more accessible reagents, such as aqueous cyanide salts in asymmetric Strecker syntheses, which are more adaptable to large-scale production. acs.org Furthermore, exploring flow chemistry for continuous manufacturing can offer improved safety, consistency, and scalability over traditional batch processes.
Biocatalysis: The use of enzymes (biocatalysis) represents a promising frontier for sustainable synthesis. Engineered enzymes could offer unparalleled stereocontrol in the formation of amino amides, operating in aqueous media and at ambient temperatures, thereby aligning with the principles of green chemistry.
Solid-Phase Synthesis: Expanding solid-phase synthesis techniques could streamline the production of diverse amino amide libraries. researchgate.net Future work will likely focus on developing novel linkers and cleavage strategies that are compatible with a wider range of functional groups, facilitating high-throughput synthesis and purification. researchgate.net
| Method | Key Reagents/Catalysts | Advantages | Challenges & Future Research Focus |
| Asymmetric aza-Henry Reaction | Cinchona alkaloid catalysts, bromonitromethane | Direct route from aldehydes, good enantioselectivity. rsc.org | Circumventing decomposition of reagents, understanding the mechanism of enantioselection. rsc.org |
| Umpolung Amide Synthesis (UmAS) | N-iodosuccinimide (NIS) | Complements traditional peptide coupling, high fidelity in selectivity transfer. rsc.org | Exploring compatibility with a broader range of sensitive functional groups. |
| Carbamoylsilane Addition to Imines | Chiral carbamoylsilanes, N-sulfonyl imines | Practical, catalyst-free conditions for some substrates, good yields. researchgate.net | Improving diastereoselectivity, expanding the scope to various imine substituents. researchgate.net |
| Asymmetric Strecker Synthesis | Chiral catalysts (e.g., amido-thiourea), KCN/HCN | Highly versatile for natural and non-natural amino acids, adaptable to large scale. acs.org | Development of more robust catalysts compatible with safer cyanide sources. acs.org |
| Solid-Phase Synthesis | Rink resin, benzophenone (B1666685) imine derivative | Simplified purification, potential for combinatorial library synthesis. researchgate.net | Developing milder cleavage conditions to preserve sensitive structures. researchgate.net |
Advanced Integration of Computational Methods with Experimental Studies for Predictive Chemical Design
The synergy between computational modeling and experimental chemistry is poised to revolutionize the design of amino amides with tailored properties. By predicting molecular structure, stability, and reactivity, computational tools can significantly reduce the empirical effort required in the laboratory.
Future avenues for integration include:
De Novo Design and Machine Learning: Computational algorithms can be employed to design novel amino acids and their amide derivatives with specific conformational preferences. nih.gov Machine learning models, trained on large datasets of known compounds and reaction outcomes, could predict optimal synthetic routes and reaction conditions for targets like (2S,3S)-2-amino-N,N,3-trimethylpentanamide.
Quantum Mechanical (QM) Calculations: QM methods can provide deep insights into reaction mechanisms, such as transition state energies and activation barriers. This knowledge is invaluable for optimizing existing synthetic methods and rationally designing new catalysts with enhanced activity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations allow for the exploration of the conformational landscape of flexible molecules like amino amides. This is crucial for understanding intermolecular interactions, which is essential when designing them as organocatalysts or as components of self-assembling materials. The extension of design methodologies like Rosetta to include unnatural amino acids highlights the growing capability to computationally model complex chemical systems. acs.orgbakerlab.org
| Computational Technique | Application in Chemical Design | Predictive Power & Future Integration |
| Machine Learning (ML) / AI | Prediction of reaction outcomes, retrosynthesis planning, property prediction. | Can accelerate discovery by prioritizing high-probability candidates for synthesis. Future integration involves real-time experimental feedback to refine models. |
| Quantum Mechanics (QM) | Elucidation of reaction mechanisms, calculation of spectroscopic properties, catalyst design. | Provides high-accuracy predictions for small systems, guiding catalyst optimization. Future work aims to improve efficiency for larger, more complex molecules. |
| Molecular Dynamics (MD) | Analysis of conformational flexibility, prediction of binding affinities, study of self-assembly. | Essential for understanding dynamic behavior and intermolecular interactions. Integration with QM (QM/MM) will provide more accurate simulations of reactive processes. |
| Protein Design Algorithms (e.g., Rosetta) | Design of peptides and proteins containing unnatural amino acids. acs.orgbakerlab.org | Can specify precise atomic-level placement and orientation. acs.org Future development will enhance capabilities for designing novel enzymes and functional biomaterials. |
Exploration of Novel Reactivity and Transformation Pathways for Pentanamide (B147674) Derivatives
While the amide bond is famously stable, modern organic chemistry seeks to unlock its potential for further transformations. nih.gov Research into the reactivity of pentanamide derivatives, including the specific scaffold of this compound, opens up possibilities for creating more complex and functionalized molecules.
Promising areas of exploration are:
Amide Bond Activation: Developing catalytic methods to selectively activate the C-N amide bond for cleavage or functionalization without affecting other parts of the molecule is a major challenge. nih.gov Success in this area would allow the amide group to be used as a convertible functional group, greatly increasing the synthetic versatility of pentanamide building blocks.
Late-Stage Functionalization: C-H activation chemistry offers a powerful strategy for modifying the alkyl side chains of amino amides. This would enable the introduction of new functional groups into the pentanamide core at a late stage of a synthetic sequence, providing rapid access to a diverse range of analogues for screening in various applications.
Stereodivergent Synthesis: Leveraging the existing stereocenters in molecules like this compound to control the stereochemical outcome of new reactions is a key concept in asymmetric synthesis. Future research could explore diastereoselective reactions that install new chiral centers, controlled by the inherent chirality of the starting material.
Photochemical and Electrochemical Methods: Light and electricity offer unique modes of reactivity that are often orthogonal to traditional thermal methods. Exploring the photochemical and electrochemical behavior of pentanamide derivatives could uncover novel transformation pathways, such as radical-based reactions, leading to previously inaccessible molecular architectures.
| Functional Group | Type of Reaction | Potential Outcome | Research Avenue |
| Amide (C-N Bond) | Catalytic Activation/Cleavage | Transformation into esters, ketones, or other functional groups. nih.gov | Designing catalysts for selective, non-hydrolytic amide bond functionalization. |
| Alpha-Amino (N-H) | Novel Coupling Reactions | Formation of complex peptide-like structures or N-arylated products. | Development of new coupling reagents that operate under milder conditions with broader substrate scope. |
| Alkyl Side Chain (C-H) | Late-Stage C-H Activation | Introduction of halogens, aryl groups, or other functionalities. | Screening new transition-metal catalysts for regioselective and stereoselective C-H functionalization. |
| Carbonyl (C=O) | Photochemical Norrish Reactions | Ring formation or fragmentation. | Investigating the photochemical reactivity profile of amino amides to access novel molecular scaffolds. |
Applications in the Rational Design of Chemical Probes for Academic Research (Non-Biological Activity)
Beyond their role as synthetic intermediates, chiral amino amides are well-suited for the rational design of chemical tools for fundamental research. Their defined three-dimensional structure and functional group handles (amine, amide) make them ideal scaffolds for creating specialized molecular probes.
Future directions for probe development include:
Chiral Ligands and Organocatalysts: this compound and its derivatives can be explored as chiral ligands in transition-metal catalysis or as direct organocatalysts for asymmetric transformations. mdpi.com Research would focus on tuning the steric and electronic properties of the amino amide to maximize stereocontrol in reactions like aldol (B89426) additions or Michael reactions. mdpi.com
Probes for Supramolecular Chemistry: By attaching reporter groups (e.g., fluorophores or spin labels), amino amides can be converted into probes for studying non-covalent interactions. These probes could be used to investigate the mechanisms of molecular recognition, chirality transfer in host-guest systems, or the kinetics of self-assembly processes.
Reactivity-Based Probes: Designing amino amides with specific reactive functionalities can create probes for identifying and studying reactive species in complex chemical mixtures. For instance, an amino-based probe was recently designed to discover natural products capable of covalently binding to lysine, showcasing a reactivity-guided approach. acs.org This principle can be extended to non-biological systems to probe for specific chemical reactivity.
| Probe Type | Design Principle | Potential Application (Non-Biological) | Future Development |
| Organocatalyst | Incorporates chiral centers and hydrogen-bond donors/acceptors. mdpi.com | Catalyzing asymmetric C-C bond-forming reactions. | Tuning the N,N-dialkyl group to modulate solubility and catalytic activity. |
| Chiral Ligand | Acts as a chelating agent for metal centers. | Inducing enantioselectivity in metal-catalyzed reactions (e.g., hydrogenation, cross-coupling). | Synthesis of bidentate or multidentate ligands based on the amino amide scaffold. |
| Supramolecular Probe | Appending a spectroscopic handle (e.g., fluorophore) to the scaffold. | Studying chiral recognition events in synthetic host-guest complexes. | Creating probes with environmentally sensitive fluorescence to report on local polarity or binding. |
| Reactivity Probe | Introduction of a "warhead" group designed to react with a specific chemical entity. acs.org | Detecting transient intermediates in a chemical reaction; mapping reactivity in complex mixtures. | Developing probes with tunable reactivity for selective and time-resolved analysis of chemical processes. |
Q & A
Q. What analytical workflows confirm batch-to-batch consistency in synthetic campaigns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
